molecular formula C33H42N6O13 B12388040 Cbz-Ile-Glu-Thr-Asp-pNA

Cbz-Ile-Glu-Thr-Asp-pNA

Cat. No.: B12388040
M. Wt: 730.7 g/mol
InChI Key: SGGFNVIWEQWDEP-YFMQAPAASA-N
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Description

Cbz-Ile-Glu-Thr-Asp-pNA is a synthetic peptide substrate designed for the specific and sensitive detection of caspase-8 activity in biochemical assays. The compound features a para-nitroaniline (pNA) moiety linked to the C-terminus of the tetrapeptide sequence Ile-Glu-Thr-Asp. This sequence is a recognized cleavage motif for caspase-8, a key initiator protease in the extrinsic pathway of apoptosis . Upon proteolytic cleavage by caspase-8, the pNA group is released, producing a bright yellow color that can be quantified by spectrophotometry at 405 nm, allowing for continuous monitoring of enzyme kinetics. This substrate is an essential tool for researchers investigating programmed cell death, particularly the role of the death receptor pathway. Its applications include screening for caspase-8 inhibitors, studying T-cell activation and proliferation , and elucidating the mechanisms of action of potential chemotherapeutic agents. The benzyloxycarbonyl (Cbz) protecting group at the N-terminus ensures the stability and specificity of the substrate. This compound is supplied as a high-purity lyophilized powder to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C33H42N6O13

Molecular Weight

730.7 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1

InChI Key

SGGFNVIWEQWDEP-YFMQAPAASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Resin Selection and Preparation

The synthesis typically begins with a solid-phase support, such as MBHA resin (methylbenzhydrylamine), which facilitates C-terminal amidation upon cleavage. For Cbz-Ile-Glu-Thr-Asp-pNA , the pNA group is introduced post-synthetically, necessitating a resin that releases the peptide as a carboxylic acid (e.g., Wang resin). The first amino acid, Fmoc-Asp(OtBu)-OH , is anchored to the resin via its α-carboxyl group using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in a 1:1–3:1 equivalent ratio. The solvent system comprises DMF (dimethylformamide) and DCE (1,2-dichloroethane) in a 2:1 volume ratio, with DIEA (N,N-diisopropylethylamine) as the base.

Sequential Amino Acid Coupling

The SPPS follows an Fmoc/t-Bu strategy , where temporary Fmoc (9-fluorenylmethoxycarbonyl) protection is removed at each step using 20% piperidine in DMF . Side-chain protections include:

  • Glu : γ-carboxyl as OtBu (tert-butyl ester)
  • Thr : β-hydroxyl as tBu (tert-butyl ether)
  • Asp : β-carboxyl as OtBu

Coupling reactions employ 3 equivalents of Fmoc-amino acids relative to the resin-bound amine, with HBTU/PyBop (1:1 ratio) and 5% DIEA by weight. Each coupling step proceeds for 3 hours at room temperature , followed by DMF washes to remove unreacted reagents.

Introduction of the Cbz Protecting Group

After coupling the final amino acid (Fmoc-Ile-OH ), the N-terminal Fmoc group is deprotected, and the Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in the presence of DIEA. This step ensures selective protection of the N-terminus while leaving side-chain groups intact.

Cleavage and Deprotection

The peptide-resin is treated with TFA (trifluoroacetic acid)/water/triisopropylsilane (95:2.5:2.5) to cleave the peptide and remove tBu/OtBu protections. The crude product, Cbz-Ile-Glu-Thr-Asp-OH , is precipitated with cold diethyl ether, centrifuged, and lyophilized.

Post-Synthetic pNA Conjugation

The C-terminal carboxyl of Asp is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to p-nitroaniline in DMF/DCE (2:1) with DIEA . The reaction mixture is stirred for 12–24 hours , followed by HPLC purification (C18 column, 0.1% TFA in acetonitrile/water gradient).

Solution-Phase Synthesis

Fragment Condensation

This method involves synthesizing shorter segments (e.g., Cbz-Ile-Glu-OH and Thr-Asp-pNA ) separately, followed by coupling. Thr-Asp-pNA is prepared by activating Asp’s α-carboxyl as a p-nitrophenyl ester and reacting it with p-nitroaniline. The dipeptide Thr-Asp-pNA is then coupled to Cbz-Ile-Glu-OH using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in THF .

Challenges in Solution-Phase

  • Racemization : Elevated risk during carboxyl activation, mitigated by using HOBt or OxymaPure .
  • Purification Complexity : Requires repetitive chromatography, reducing overall yield (<40%) compared to SPPS.

Optimization of Synthesis Conditions

Coupling Reagent Efficiency

Comparative studies indicate PyBop outperforms HBTU in minimizing epimerization, particularly for sterically hindered residues like Ile. A 1:1 HATU/PyBop ratio enhances coupling efficiency to >95% .

Table 1: Coupling Reagent Performance

Reagent Coupling Yield (%) Epimerization Risk
HBTU 85–90 Moderate
PyBop 92–95 Low
HATU 90–93 Low

Solvent Systems

DMF/DCE (2:1) proves superior to pure DMF by reducing swelling of the resin and improving reagent diffusion.

Analytical Characterization

HPLC Analysis

The crude product is purified via reverse-phase HPLC (Waters 1525 Binary system) with a C18 column and 0.1% TFA in acetonitrile/water. A gradient from 5% to 95% acetonitrile over 20 minutes achieves baseline separation, yielding purities >70% .

Mass Spectrometry

MALDI-TOF MS confirms the molecular ion peak at m/z 760.3 (calculated for C₃₄H₄₈N₆O₁₃).

NMR Spectroscopy

¹H-NMR (500 MHz, DMSO-d₆) verifies the absence of epimerization, with characteristic shifts for the Cbz group (δ 7.35–7.40 ppm) and pNA aromatic protons (δ 8.10–8.25 ppm).

Challenges and Troubleshooting

Aspartimide Formation

The Asp-Thr sequence is prone to cyclization, forming a six-membered ring under basic conditions. This is mitigated by:

  • Using OtBu instead of Bzl (benzyl) for Asp’s side chain.
  • Incorporating HOBt during coupling to suppress base-induced side reactions.

Scalability

SPPS scales linearly up to 10 mmol , with yields plateauing at 60–65% due to cumulative coupling inefficiencies.

Recent Advances

Enzymatic Synthesis

Subtilisin Carlsberg and EG-modified trypsin have been explored for fragment condensation, though yields remain inferior (<30%) to chemical methods.

Green Chemistry

Cyclopentyl methyl ether (CPME) replaces DMF in coupling steps, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.

Common Reagents and Conditions

    Caspase-8: The enzyme responsible for cleaving the peptide.

    Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.

    Detection reagents:

    p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.

Major Products

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.

Scientific Research Applications

Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a model substrate to study enzyme kinetics and specificity.

    Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.

    Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.

    Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.

Mechanism of Action

The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₃H₄₂O₁₃N₆
  • Molecular Weight : 730.72 g/mol
  • Sequence : Cbz-Ile-Glu-Thr-Asp-pNA
  • Mechanism : Hydrolyzed at the Ile-Glu-Thr-Asp (IETD) sequence by target enzymes, releasing para-nitroaniline (pNA), which is quantified colorimetrically at 405 nm .
  • Physicochemical Characteristics :
    • Net charge at pH 7.0: -2
    • GRAVY (Grand Average of Hydropathy) score: -0.8 (indicating moderate hydrophilicity)
    • Hydrophilic residue proportion: 0.17 .

This substrate is utilized in enzyme kinetics, drug discovery, and apoptosis studies due to its specificity and reliable detection method.

Structural and Functional Analogues: Ac-Ile-Glu-Thr-Asp-pNA

Ac-Ile-Glu-Thr-Asp-pNA (acetyl-isoleucine-glutamic acid-threonine-aspartic acid-para-nitroaniline), or Ac-IETD-pNA, shares the same IETD cleavage sequence but differs in its N-terminal protecting group (acetyl vs. carbobenzoxy).

Key Differences:
Parameter Cbz-IETD-pNA Ac-IETD-pNA
Protecting Group Carbobenzoxy (Cbz) Acetyl (Ac)
Molecular Formula C₃₃H₄₂O₁₃N₆ C₂₇H₃₈N₆O₁₂
Molecular Weight 730.72 g/mol 638.6 g/mol
Enzyme Specificity Caspase-8 and Granzyme B Caspase-8
Hydrophilicity Higher (GRAVY = -0.8) Likely lower (acetyl group is less polar)
Applications Apoptosis studies, immune response Caspase-8-specific assays
Research Findings:

Enzyme Specificity: Cbz-IETD-pNA is cleaved by both caspase-8 and granzyme B, making it versatile for studying cross-talk between apoptosis and cytotoxic T-cell activity .

Ac-IETD-pNA’s smaller size may improve membrane permeability in cellular assays, though this requires experimental validation.

Assay Performance :

  • Both substrates release pNA for colorimetric detection, but Cbz-IETD-pNA’s dual enzyme specificity necessitates controlled experimental conditions to avoid cross-reactivity .

Other Related Compounds

While Cbz- and Ac-IETD-pNA are the most studied variants, other modifications include:

  • Non-pNA Reporters: Substrates with alternative leaving groups (e.g., 7-amino-4-methylcoumarin) for fluorometric assays, which offer higher sensitivity but require specialized equipment .

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